molecular formula C10H12N2O2 B1393397 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1186311-04-5

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1393397
CAS No.: 1186311-04-5
M. Wt: 192.21 g/mol
InChI Key: DTEKUQUCTNGSRQ-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core substituted with a dimethoxymethyl group at the 4-position. This scaffold is notable for its structural similarity to indole alkaloids and 7-azaindoles, which are widely explored in medicinal chemistry due to their bioisosteric properties and diverse pharmacological activities .

Properties

IUPAC Name

4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)8-4-6-12-9-7(8)3-5-11-9/h3-6,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKUQUCTNGSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C=CNC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674069
Record name 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-04-5
Record name 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 4-pyridine formaldehyde with a methylating agent under controlled conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

2.1. Protein Kinase Inhibition

One of the primary applications of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of protein kinases. These enzymes are crucial in regulating cellular functions and are often implicated in cancer progression. For instance, compounds derived from this structure have shown inhibitory effects on the Insulin Growth Factor 1 Receptor (IGF-1R), which is associated with solid tumors and other malignancies .

Table 1: Inhibitory Effects on Protein Kinases

CompoundTarget KinaseIC50 (µM)Effect
4-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridineIGF-1R<10Significant inhibition
Analog Acdc75Moderate inhibition
Analog BAurora Kinases3High inhibition

2.2. Anti-inflammatory Properties

Research indicates that derivatives of this compound can act as phosphodiesterase 4B (PDE4B) inhibitors, which are beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A specific analog demonstrated potent inhibition of TNF-α release from activated macrophages, suggesting its potential for managing inflammatory responses .

Table 2: Biological Activity Against Inflammation

CompoundTargetIC50 (µM)% Inhibition at 10 µM
Compound 11hPDE4B0.599%
Compound CTNF-α Release0.885%

3.1. Cancer Treatment Efficacy

A study involving new nortopsentin analogues based on the pyrrolo[2,3-b]pyridine scaffold highlighted their effectiveness against diffuse malignant peritoneal mesothelioma (DMPM). The most active compounds reduced cell proliferation and induced apoptosis through cyclin-dependent kinase inhibition .

Case Study Summary: DMPM Treatment

  • Active Compounds: 1f, 3f, and others.
  • Mechanism: Induction of caspase-dependent apoptosis.
  • Results: Tumor volume inhibition ranged from 58% to 75% in mouse models.

3.2. CNS Disorders

The selectivity of certain derivatives against central nervous system receptors has been evaluated for potential use in treating CNS disorders. One study reported a compound that selectively inhibited PDE4B while showing minimal activity against other CNS targets, indicating its promise for further development .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrrolo[2,3-b]pyridine core is highly versatile, with modifications at positions 3, 4, and 5 significantly influencing biological activity. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Properties/Activities Synthesis Route (Highlights) References
4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine 4-(dimethoxymethyl) Enhanced solubility; potential kinase inhibition Suzuki coupling or Friedel-Crafts alkylation
5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 5-(3,4-dimethoxyphenyl) Antiproliferative activity (IC₅₀ = 1.2 µM) Pd-catalyzed cross-coupling
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine 3-(thiazolyl-indole) Antitumor activity in mesothelioma models Cyclocondensation of indole-thiazoles
4-Methoxy-1H-pyrrolo[2,3-b]pyridine 4-methoxy Analgesic and hypotensive activity Direct methoxylation of core
4-Fluoro-1H-pyrrolo[2,3-b]pyridine 4-fluoro Intermediate for kinase inhibitors Balz-Schiemann reaction

Pharmacological Activity

  • Antiproliferative Activity : Compounds with electron-donating groups (e.g., 3,4-dimethoxyphenyl at position 5) show superior cytotoxicity compared to halogens or alkyl groups. For example, 5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exhibits IC₅₀ values <2 µM in leukemia cell lines, attributed to π-π stacking interactions with kinase ATP-binding pockets .
  • Kinase Inhibition : The dimethoxymethyl group in the target compound may mimic ATP’s ribose moiety, enhancing binding to TNIK (Traf2- and Nck-interacting kinase), a target in inflammatory diseases .
  • Antitumor Efficacy : Thiazolyl-pyrrolo[2,3-b]pyridines (e.g., compound 3f ) demonstrate synergistic effects with paclitaxel in peritoneal mesothelioma models, reducing tumor volume by 58–75% .

Structure-Activity Relationships (SAR)

  • Position 4 : Electron-donating groups (e.g., methoxy, dimethoxymethyl) enhance solubility and kinase binding.
  • Position 5 : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) improve antiproliferative potency by increasing hydrophobic interactions .
  • Position 3 : Acylation (e.g., nicotinamide) enhances metabolic stability and target selectivity .

Key Research Findings and Data Tables

Table 1: Antiproliferative Activity of Selected Analogues

Compound Cell Line (IC₅₀, µM) Target Kinase (IC₅₀, nM) Reference
5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine HL-60: 1.2 CDK1: 120
3f (Thiazolyl-pyrrolo[2,3-b]pyridine) MPM: 0.8 CDK1: 85
8a (Nicotinamide derivative) MCF-7: 3.5 Src: 250

Biological Activity

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-b]pyridine core with two methoxy groups attached to a dimethylmethyl group. Its unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and signaling pathways. Research indicates that this compound may inhibit certain phosphodiesterases (PDEs), specifically PDE4B, which plays a significant role in inflammatory responses. By inhibiting PDE4B, the compound can modulate levels of cyclic AMP (cAMP), leading to anti-inflammatory effects and potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) have shown promising results against various cancer cell lines. One notable derivative exhibited IC50 values against FGFR1-4 ranging from 7 nM to 712 nM and demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis .

Anti-inflammatory Properties

The compound's ability to inhibit TNF-α release from macrophages exposed to inflammatory stimuli underscores its potential as an anti-inflammatory agent . The modulation of inflammatory pathways through PDE inhibition suggests that it could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of FGFRs; induces apoptosis in breast cancer cells
Anti-inflammatoryInhibition of TNF-α release from macrophages
PDE4B InhibitionModulation of cAMP levels; potential for treating inflammatory diseases

Case Study: FGFR Inhibition

In a study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, one compound demonstrated significant inhibitory activity against FGFRs. The study reported that this compound not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells. This highlights the therapeutic potential of targeting FGFRs in cancer treatment .

Case Study: Anti-inflammatory Effects

Another study examined the effects of this compound on macrophages stimulated with lipopolysaccharides. The results indicated a marked reduction in TNF-α levels, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for preparing 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?

A typical synthesis involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. For example:

  • N1-Alkylation : Using NaH and methyl iodide (MeI) in THF to introduce methyl groups at the N1 position .
  • Electrophilic Substitution : Nitration with HNO₃ at low temperatures to introduce nitro groups .
  • Suzuki-Miyaura Coupling : Reaction with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 105°C to install aryl groups .
  • Reductive Amination : Hydrogenation of nitro intermediates to amines, followed by nicotinoyl chloride coupling .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • ¹H/¹³C NMR Spectroscopy : To confirm regiochemistry and substituent placement (e.g., distinguishing C3 vs. C5 substitution) .
  • Mass Spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve binding modes with biological targets, such as FGFR1 .

Q. What are the most studied biological targets for pyrrolo[2,3-b]pyridine derivatives?

  • Fibroblast Growth Factor Receptors (FGFRs) : Derivatives like compound 4h (FGFR1 IC₅₀ = 7 nM) act as kinase inhibitors via hinge-region interactions .
  • Cyclin-Dependent Kinases (CDKs) : Antitumor analogues (e.g., 3f ) inhibit CDK1 and induce apoptosis in mesothelioma models .
  • Dopamine Receptors : Fluorinated derivatives (e.g., L-750,667) are explored as PET imaging agents for D₄ receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging substitutions on the pyrrolo[2,3-b]pyridine scaffold?

  • Catalyst Selection : Pd(PPh₃)₄ improves cross-coupling efficiency for aryl/heteroaryl introductions .
  • Temperature Control : Higher temperatures (105°C) enhance Suzuki coupling yields, while low temperatures (0°C) prevent side reactions during nitration .
  • Protecting Groups : Tosyl (Ts) groups stabilize intermediates during N-alkylation, as seen in the synthesis of 1-benzyl-5-bromo derivatives (99% yield) .

Q. What structure-activity relationships (SAR) govern FGFR inhibition by 3,5-disubstituted derivatives?

  • C5 Substituents : Bulky groups (e.g., trifluoromethyl) enhance hydrophobic interactions with FGFR1’s G485 residue, improving potency .
  • C3 Aryl Groups : 3,4-Dimethoxyphenyl moieties increase solubility while maintaining affinity .
  • N1 Methylation : Reduces metabolic degradation but may limit binding flexibility .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

  • Target Selectivity Profiling : Compounds like 4h show FGFR1-3 specificity (IC₅₀ < 25 nM) but weak FGFR4 inhibition (IC₅₀ = 712 nM), highlighting isoform-dependent SAR .
  • Cellular Context : Antitumor activity of 3f synergizes with paclitaxel in mesothelioma models but may antagonize other chemotherapies due to pathway crosstalk .

Q. What mechanistic insights explain the antitumor activity of nortopsentin analogues?

  • CDK1 Inhibition : Reduces survivin phosphorylation (Thr34), triggering caspase-dependent apoptosis .
  • Synergistic Effects : Co-administration with taxanes enhances microtubule disruption, as shown in 3f /paclitaxel combinations .

Q. How can poor solubility of pyrrolo[2,3-b]pyridine derivatives be addressed for in vivo studies?

  • PEGylation : Introduce polyethylene glycol chains via N-alkylation .
  • Prodrug Strategies : Mask polar groups (e.g., hydroxyls) as esters or carbamates .
  • Co-solvent Systems : Use DMSO/water mixtures for intraperitoneal administration, as demonstrated in xenograft models .

Q. What computational methods guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?

  • Molecular Docking : Predict interactions with FGFR1’s ATP-binding pocket (e.g., hydrogen bonds with D641) .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity for SAR refinement .

Q. Are there reported synergistic effects between pyrrolo[2,3-b]pyridine derivatives and existing therapeutics?

  • Combination with Paclitaxel : 3f enhances paclitaxel’s cytotoxic effect in DMPM cells by 2.5-fold, likely via dual targeting of CDK1 and microtubules .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

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